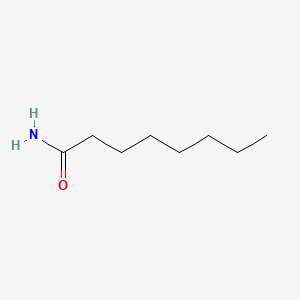

Octanamide

描述

属性

IUPAC Name |

octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHCSWBWNVGEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060862 | |

| Record name | Octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-01-6 | |

| Record name | Octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X5804D710 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Octanamide for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthesis methods for octanamide, a fatty acid amide with broad applications in research and development. The document details established experimental protocols, comparative data on reaction yields, and characterization parameters to assist researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction

This compound (CH₃(CH₂)₆CONH₂) is a primary fatty amide derived from octanoic acid. Its amphiphilic nature, stemming from the long hydrocarbon chain and the polar amide group, makes it a valuable compound in various fields, including as a surfactant, emulsifier, and a building block in the synthesis of more complex molecules. In drug development, fatty acid amides are studied for their potential biological activities. Accurate and efficient synthesis of this compound is therefore crucial for advancing research in these areas. This guide outlines three principal methods for its laboratory preparation: the reaction of octanoyl chloride with ammonia (B1221849), the direct amidation of octanoic acid using a coupling agent, and a solvent-free approach utilizing urea (B33335).

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as available starting materials, desired purity, reaction scale, and laboratory equipment. The following table summarizes the key quantitative parameters for the methods detailed in this guide to facilitate a direct comparison.

| Parameter | Method 1: From Octanoyl Chloride | Method 2: From Octanoic Acid (HATU Coupling) | Method 3: From Octanoic Acid and Urea (Solvent-Free) |

| Starting Materials | Octanoyl Chloride, Concentrated Ammonia | Octanoic Acid, Ammonia Source (e.g., Ammonium (B1175870) Chloride), HATU, DIPEA | Octanoic Acid, Urea, Boric Acid (catalyst) |

| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours | 20 - 30 minutes |

| Typical Reaction Temp. | 0°C to Room Temperature | Room Temperature | 160 - 180°C |

| Reported Yield | High (often >90%) | Good to Excellent (typically 70-90%) | Good (typically 70-85%) |

| Key Advantages | High reactivity, high yield | Milder reaction conditions | Rapid, solvent-free, "green" chemistry approach |

| Key Disadvantages | Moisture-sensitive starting material (octanoyl chloride) | Cost of coupling reagent (HATU) | High reaction temperature |

Experimental Protocols

The following sections provide detailed experimental procedures for the three primary synthesis methods.

Method 1: Synthesis from Octanoyl Chloride and Ammonia

This method is a classic and highly efficient way to prepare primary amides. The high reactivity of the acyl chloride with ammonia typically leads to high yields of the corresponding amide.

Experimental Protocol:

-

In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia (e.g., 28-30%) to a 100 mL beaker and cool it in an ice bath.

-

In a separate, dry container, dissolve 5.0 g (0.031 mol) of octanoyl chloride in 20 mL of a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Slowly, and with vigorous stirring, add the solution of octanoyl chloride dropwise to the cold, stirred aqueous ammonia. A white precipitate of this compound will form immediately.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the solid this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold deionized water to remove any ammonium chloride byproduct.

-

Further wash the product with a small amount of cold diethyl ether to remove any unreacted octanoyl chloride.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

The expected yield is typically high, often exceeding 90%.

Method 2: Synthesis from Octanoic Acid using a Coupling Reagent (HATU)

The direct amidation of carboxylic acids can be efficiently achieved using coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[1][2]

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4.5 g (0.031 mol) of octanoic acid in 50 mL of anhydrous dimethylformamide (DMF).

-

Add 6.5 mL (0.037 mol, 2.0-3.0 equivalents) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.

-

Add 13.0 g (0.034 mol, 1.1 equivalents) of HATU to the reaction mixture and continue stirring for another 15 minutes.

-

In a separate flask, prepare a source of ammonia. This can be achieved by gently bubbling ammonia gas through the reaction mixture or by using an ammonia surrogate like ammonium chloride (1.8 g, 0.034 mol) and an additional equivalent of base.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.[2]

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

-

Combine the organic layers and wash them sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Method 3: Solvent-Free Synthesis from Octanoic Acid and Urea

This method represents a "green" chemistry approach to amide synthesis, avoiding the use of organic solvents and offering a rapid reaction time. Urea serves as the ammonia source upon thermal decomposition.[3]

Experimental Protocol:

-

In a 100 mL beaker, combine 5.0 g (0.035 mol) of octanoic acid, 6.3 g (0.105 mol, 3 equivalents) of urea, and a catalytic amount of boric acid (e.g., 0.22 g, 5 mol%).

-

Thoroughly mix the solids using a spatula or by gentle trituration in a mortar and pestle.

-

Heat the mixture on a hot plate in a fume hood to 160-180°C. The mixture will melt, and ammonia will be liberated from the decomposition of urea.

-

Maintain the temperature and stir the reaction mixture for 20-30 minutes. The reaction progress can be monitored by the cessation of gas evolution.[3]

-

After the reaction is complete, cool the mixture to room temperature. A solid mass will form.

-

Add approximately 50 mL of water to the beaker to dissolve any unreacted urea and boric acid.

-

Collect the solid this compound by vacuum filtration.

-

Wash the crude product thoroughly with water.

-

Purify the crude this compound by recrystallization from a suitable solvent.[3]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system is often effective.

Recrystallization Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a "good" solvent in which this compound is soluble at elevated temperatures, such as ethanol (B145695) or methanol, and heat the mixture to boiling to dissolve the solid.

-

While the solution is hot, slowly add a "bad" solvent in which this compound is less soluble, such as water, dropwise until the solution becomes slightly cloudy (the cloud point).[4]

-

If cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should occur.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Molecular Weight: 143.23 g/mol .

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

A broad singlet corresponding to the two amide protons (-CONH₂).

-

A triplet for the methyl protons (-CH₃) at the end of the alkyl chain.

-

A triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂CO-).

-

A series of multiplets for the other methylene protons in the alkyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

A signal for the carbonyl carbon (-C=O) in the amide group, typically in the downfield region.

-

Signals for the eight distinct carbon atoms of the octyl chain.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is useful for identifying the functional groups present in this compound.

-

N-H stretching vibrations of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.

-

A strong C=O stretching vibration (Amide I band) typically appears around 1640-1680 cm⁻¹.

-

An N-H bending vibration (Amide II band) is usually observed around 1550-1640 cm⁻¹.

-

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and the overall laboratory process, the following diagrams are provided.

Reaction Pathways

Caption: Chemical reaction pathways for the synthesis of this compound.

General Experimental Workflow

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

This technical guide has detailed three reliable methods for the laboratory synthesis of this compound, each with its own set of advantages and considerations. The reaction of octanoyl chloride with ammonia offers a high-yield, straightforward approach, while the use of HATU as a coupling agent provides a milder alternative for the direct amidation of octanoic acid. The solvent-free method using urea is a rapid and environmentally friendly option. By providing detailed protocols, comparative data, and characterization information, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and effectively synthesize this compound for their research endeavors.

References

Octanamide: A Technical Overview of Biological Activity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanamide, a primary fatty amide derived from octanoic acid, is a compound with diverse applications in cosmetics and material science.[1][2] While its physical and chemical properties are well-documented, a comprehensive understanding of its biological activity and specific mechanisms of action remains an area of active investigation. This technical guide synthesizes the current scientific literature on the biological effects of this compound, with a primary focus on its established role as a skin sensitizer. Additionally, it explores preliminary findings related to its potential antimicrobial and anticonvulsant properties, while clarifying its distinction from structurally related enzyme inhibitors. This document aims to provide a consolidated resource for researchers by presenting available data, outlining relevant experimental methodologies, and visualizing putative mechanisms of action.

Introduction

This compound (caprylamide) is an eight-carbon straight-chain saturated fatty amide.[1] Its amphiphilic nature, stemming from a hydrophilic amide head and a hydrophobic alkyl tail, underpins its use as an emulsifier and surfactant.[1] In pharmaceutical research, this property is being explored for the formulation of drug delivery systems such as nanoparticles and liposomes.[1] However, beyond its physicochemical applications, this compound has been identified as a biologically active molecule, primarily in the context of toxicology and dermatology. The most consistently reported biological effect of this compound is its potential to cause skin sensitization.[1][3] Other activities, including weak anticonvulsant and antimicrobial effects, have been suggested but are less well-characterized.[1] This guide provides an in-depth review of the existing evidence for these biological activities and their underlying mechanisms.

Biological Activity of this compound

The biological profile of this compound is multifaceted, though the level of scientific evidence for each reported activity varies significantly.

Skin Sensitization

The most robustly documented biological effect of this compound is its capacity to act as a skin sensitizer.[1] It is classified as a skin and eye irritant.[3][4] In vitro studies, such as the Direct Peptide Reactivity Assay (DPRA), have confirmed that this compound can interact with skin proteins.[1] This interaction is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.

Mechanism of Action: Skin sensitization is a type of allergic contact dermatitis. The mechanism involves a chemical, known as a hapten, penetrating the epidermis and covalently binding to endogenous proteins to form a hapten-protein conjugate.[5] This complex is then recognized as foreign by antigen-presenting cells (Langerhans cells), which initiates a T-cell-mediated inflammatory immune response upon subsequent exposure.[5]

Antimicrobial Activity

Several sources suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.[1][2] This is a plausible activity for a fatty amide, as many lipids and their derivatives are known to disrupt microbial cell membranes.

Putative Mechanism of Action: The mechanism of action for many antimicrobial lipids involves the disruption of the bacterial cell membrane's integrity. The hydrophobic tail of the molecule can insert into the lipid bilayer of the microbial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][7][8] However, specific studies detailing this mechanism for this compound and providing quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are currently lacking in the published literature.

Anticonvulsant Activity

A weak anticonvulsant activity has been reported for this compound, though the specific mechanism remains to be elucidated.[1] The parent carboxylic acid, octanoic acid, has been shown to antagonize pentylenetetrazol (PTZ)-induced seizures.[2] General mechanisms for antiepileptic drugs often involve the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission.[9][10][11] It is plausible that this compound could interact with neuronal membranes or ion channels, but dedicated studies are required to confirm a specific molecular target.

This compound in the Context of Enzyme Inhibition

Given its structure as a fatty acid amide, this compound has been considered in the context of enzymes that metabolize similar endogenous lipids, such as Fatty Acid Amide Hydrolase (FAAH). Furthermore, its amide structure invites comparison to other classes of enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[12][13] FAAH inhibitors block this degradation, raising endocannabinoid levels and producing analgesic and anti-inflammatory effects.[14] Potent FAAH inhibitors are typically more complex molecules that form a covalent bond with the catalytic serine of the enzyme.[3][15] The current literature does not contain evidence, such as IC50 values, to suggest that the simple primary amide structure of this compound is a significant inhibitor of FAAH. In fact, a related compound, N-(6-methoxypyridin-3-yl)this compound, is used as a substrate in FAAH activity assays, not an inhibitor.[15]

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[16][17] HDAC inhibitors are an important class of anticancer agents.[8] A key feature of many potent HDAC inhibitors is a zinc-binding group, most commonly a hydroxamic acid (-CONHOH).[9][18] While this compound contains an amide group, it lacks the hydroxyl moiety of the hydroxamic acid group, which is critical for potent chelation of the zinc ion in the HDAC active site. The related compound N-hydroxythis compound (octanohydroxamic acid) does contain this functional group, but it is a distinct chemical entity from this compound.[1][19] There is no published evidence to indicate that this compound itself is an HDAC inhibitor.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of quantitative data for the specific biological activities of this compound. The tables below summarize the available information and highlight these data gaps.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₈H₁₇NO | [3] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | White to tan crystalline solid | [1] |

| Classification | Primary carboxamide, Fatty amide | [3] |

| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2) | [3][4] |

| Genotoxicity | No genotoxic potential reported in developmental studies | [1] |

Table 2: Summary of Reported Biological Activities and Data Gaps

| Biological Activity | Evidence Summary | Quantitative Data | Data Status |

| Skin Sensitization | Confirmed potential via in vitro protein reactivity assays (e.g., DPRA). | Potency (e.g., EC3) | Not Available |

| Antimicrobial | Suggested activity against some bacteria and fungi. | MIC, MBC | Not Available |

| Anticonvulsant | Reported as having "weak" activity. | ED50, Protective Index | Not Available |

| FAAH Inhibition | No direct evidence of inhibition. | IC50, Kᵢ | Not Available |

| HDAC Inhibition | No direct evidence of inhibition; lacks key structural motif. | IC50, Kᵢ | Not Available |

Experimental Protocols

Detailed protocols for assessing the biological activities discussed in this guide are provided below. These are generalized methodologies that can be adapted for testing this compound.

Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This in vitro method assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with a test chemical to quantify its reactivity, a key event in the initiation of skin sensitization.

-

Reagent Preparation: Prepare stock solutions of synthetic peptides containing either cysteine or lysine in a suitable buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

-

Incubation: Mix the this compound solution with each peptide solution to achieve the desired final concentrations. Include a reference control (peptide with solvent only). Incubate the mixtures for 24 hours at room temperature with gentle agitation.

-

Analysis: Following incubation, quench any unreacted chemical if necessary. Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the remaining peptide.

-

Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine peptides relative to the reference controls. The depletion values are used to categorize the sensitization potential of the test chemical.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

-

Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well of the microtiter plate. Include a positive control well (microorganism with no this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism. The results can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a fatty amide with established utility in various industrial and commercial applications. From a biological perspective, its most definitive characteristic is its role as a skin sensitizer, a property supported by in vitro protein reactivity data. The underlying mechanism is consistent with the hapten-protein conjugate formation model that initiates an allergic immune response. While there are indications of potential antimicrobial and weak anticonvulsant activities, these effects are not well-supported by quantitative data or detailed mechanistic studies in the current scientific literature. Furthermore, there is no compelling evidence to classify this compound as a potent inhibitor of either FAAH or HDAC enzymes, as it lacks the specific structural features typically required for high-affinity interaction with these targets. For the research community, this presents a clear opportunity. Further investigation is warranted to quantify the antimicrobial and anticonvulsant effects of this compound and to elucidate the specific molecular targets and signaling pathways involved. Such studies would be invaluable in fully defining the biological activity profile of this compound and assessing its potential for future therapeutic or toxicological consideration.

References

- 1. Buy this compound | 629-01-6 [smolecule.com]

- 2. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxins and antimicrobial peptides: Interactions with membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. Anti-convulsants and its side affect and mechanism of action | PPTX [slideshare.net]

- 12. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of n-Octanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Octanamide (caprylamide), a saturated fatty acid amide, is a molecule of significant interest in various scientific domains, including pharmaceuticals and material science. Its amphiphilic nature, arising from an eight-carbon aliphatic chain and a polar amide headgroup, governs its physicochemical properties and dictates its functional applications. This technical guide provides a comprehensive overview of the core physicochemical properties of n-octanamide, including its structural characteristics, solubility, and key thermal properties. Detailed experimental protocols for the determination of these properties are outlined, and relevant biological pathways and experimental workflows are visualized to provide a holistic understanding of this compound.

Introduction

n-Octanamide (IUPAC name: Octanamide) is a primary fatty amide derived from the condensation of octanoic acid and ammonia.[1] Its structure imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for applications ranging from a surfactant and emulsifier to a potential component in drug delivery systems.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of n-octanamide are summarized in the tables below. These values represent a synthesis of data from various sources, with an emphasis on experimentally determined values where available.

General and Structural Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][3] |

| Appearance | White to almost white crystalline solid or powder | [4] |

| Odor | Amine-like | [2] |

| CAS Number | 629-01-6 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Caprylamide, n-Octanamide | [2] |

Thermal Properties

There are some discrepancies in the literature regarding the exact melting and boiling points of n-octanamide. The values presented here are from sources that indicate experimental determination.

| Property | Value | Source(s) |

| Melting Point | 105 °C | [4][5] |

| Boiling Point | 261.35 °C (rough estimate) | [4] |

Solubility and Partitioning

| Property | Value | Solvent/Conditions | Source(s) |

| Water Solubility | 4.71 g/L | at 100 °C | [4] |

| Solubility | Soluble | Methanol (B129727) | [4] |

| pKa | 16.76 ± 0.40 | Predicted | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 | Computed | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-octanamide.

Infrared (IR) Spectroscopy

The IR spectrum of n-octanamide exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

-

C-H stretching: Bands in the region of 2950-2850 cm⁻¹ for the aliphatic chain.

-

C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹.

-

N-H bending (Amide II band): An absorption around 1640-1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the alkyl chain and the amide group. The NH₂ protons would appear as a broad singlet, and the protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in different chemical environments. The carbonyl carbon would exhibit the most downfield shift (typically in the range of 170-180 ppm).[6]

Mass Spectrometry (MS)

The mass spectrum of n-octanamide would show a molecular ion peak ([M]⁺) at m/z = 143.[3] Common fragmentation patterns for primary amides include the cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. A prominent peak is often observed at m/z = 59, corresponding to the [CH₂CONH₂]⁺ fragment.[3]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of n-octanamide.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

Finely powder a small sample of dry n-octanamide.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 105 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

The average of at least three independent measurements should be reported.

Determination of Solubility

The solubility of n-octanamide in various solvents can be determined using the shake-flask method.

Protocol:

-

Add an excess amount of n-octanamide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Analyze the concentration of n-octanamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.

-

Calculate the solubility in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

-

Prepare a standard solution of n-octanamide of known concentration in a suitable solvent mixture (e.g., water-methanol) due to its limited water solubility.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the n-octanamide solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value can be determined using the HPLC method, which is correlated with the traditional shake-flask method.

Protocol:

-

Prepare a series of standard compounds with known LogP values.

-

Perform reverse-phase HPLC analysis of the standard compounds and n-octanamide. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Determine the retention time (t_R) for each compound.

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

-

Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.

-

From the retention time of n-octanamide, calculate its log(k) and use the calibration curve to determine its LogP value.[7]

Visualizations

Signaling Pathway

Fatty acid amides, including n-octanamide, are known to be involved in biological signaling. A key enzyme regulating the levels of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH). The following diagram illustrates a simplified, representative signaling pathway involving a fatty acid amide and its regulation by FAAH.

Caption: Simplified signaling pathway of a fatty acid amide and its enzymatic degradation.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of n-octanamide.

References

- 1. This compound, N,N-dihexyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. docbrown.info [docbrown.info]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Octanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide, plays a significant role in various chemical and pharmaceutical applications, from its use as a slip agent and lubricant to its potential as a drug delivery vehicle. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating novel drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Principles of this compound Solubility

The solubility of this compound is governed by the interplay of its molecular structure: a long, nonpolar, eight-carbon alkyl chain and a polar primary amide group (-CONH₂). The amide functional group is capable of both donating and accepting hydrogen bonds, which allows for strong intermolecular interactions.[1][2]

The "like dissolves like" principle is a fundamental concept in predicting solubility. Consequently, this compound is generally soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols.[3][4] Its long hydrophobic alkyl chain, however, imparts significant nonpolar character, leading to solubility in less polar solvents as well. Conversely, its solubility in water is limited.[3][5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the behavior of homologous long-chain primary amides, a general solubility profile can be inferred. The following table summarizes the expected solubility of this compound in various common organic solvents. It is important to note that these are general classifications, and experimental determination is crucial for precise values.

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol | Soluble[6][7] |

| Ethanol | Soluble[3] | |

| Ketones | Acetone | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Soluble |

| Ethers | Diethyl Ether | Soluble[3] |

| Halogenated Solvents | Dichloromethane | Likely Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve, while "Sparingly Soluble" suggests a lower but still measurable solubility. These are estimations and should be confirmed experimentally.

A specific quantitative value for the solubility of this compound in water is reported as 4.71 g/L at 100 °C.[6][7]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise and well-controlled experimental procedures. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for its accuracy.[8][9][10]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in grams of this compound per 100 grams of solvent ( g/100g ) using the following formula:

Solubility ( g/100g ) = (Mass of dissolved this compound / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method, especially for screening multiple solvents.[11][12]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

Detailed Methodology:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax, which is the wavelength at which this compound exhibits the highest absorbance. The carbonyl group in amides typically shows a weak n→π* transition in the UV region.[11]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a sample of the supernatant and filter it.

-

Carefully dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Signaling Pathways in Drug Development Context

While this compound itself is not a signaling molecule in the classical sense, its properties as a lipid amide mean it can influence cellular signaling pathways, particularly those involving lipid metabolism and membrane function. For instance, as a fatty acid derivative, it could potentially interact with enzymes involved in fatty acid synthesis or degradation, or modulate the activity of membrane-associated receptors. Understanding its solubility is the first step in designing delivery systems to study these potential interactions.

The diagram below conceptualizes a hypothetical signaling pathway that could be influenced by a drug formulated with this compound as an excipient, leading to a therapeutic outcome.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the core requirements of researchers and professionals in the field. While specific quantitative data remains sparse, the provided information on its expected solubility profile and the detailed experimental protocols for both gravimetric and UV-Vis spectroscopic methods offer a robust framework for its empirical determination. A clear understanding and precise measurement of this compound's solubility are critical for its effective application in chemical synthesis, purification, and the development of advanced pharmaceutical formulations.

References

- 1. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy this compound | 629-01-6 [smolecule.com]

- 6. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mt.com [mt.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aliphatic Amides, with Octanamide as a Focal Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. This technical guide delves into the crystal structure of primary aliphatic amides, with a specific focus on octanamide. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of the crystallographic characteristics of homologous short-chain amides as a predictive model. Furthermore, it outlines the detailed experimental protocols required for single-crystal X-ray diffraction, the gold-standard technique for structure elucidation. This guide serves as a critical resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the solid-state behavior of this important class of molecules.

Introduction

This compound (CH₃(CH₂)₆CONH₂), a saturated primary fatty amide, and its longer-chain homologues are compounds of significant interest in various scientific domains. Their amphiphilic nature, arising from a hydrophilic amide head and a hydrophobic alkyl tail, dictates their self-assembly, solubility, and interaction with biological membranes. In the pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal packing, hydrogen bonding networks, and molecular conformation of this compound is paramount for its potential applications.

This whitepaper provides a detailed examination of the crystallographic principles governing simple amides and presents representative crystal structure data. It also furnishes a step-by-step methodology for the experimental determination of such structures, empowering researchers to conduct their own analyses.

Crystal Structure of a Representative Aliphatic Amide: Acetamide (B32628)

In the absence of a published crystal structure for this compound, we present the well-characterized crystal structure of acetamide (CH₃CONH₂) as a representative model for a simple primary amide. The fundamental hydrogen bonding motifs and packing arrangements observed in acetamide are expected to be influential in the crystal structures of longer-chain amides like this compound.

Acetamide crystallizes in the trigonal space group R3c.[1] The molecules are organized into a hydrogen-bonded network. The structure is zero-dimensional and is composed of eighteen CH₃ clusters and eighteen CONH₂ clusters.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for acetamide.

Table 1: Unit Cell Parameters of Acetamide [1]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| a | 11.60 Å |

| b | 11.60 Å |

| c | 13.88 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 120.00° |

| Volume | 1618.27 ų |

Table 2: Selected Bond Lengths of Acetamide [1]

| Bond | Bond Length (Å) |

| C-O | 1.26 |

| C-N | 1.34 |

| N-H | 1.03 |

| C-H | 1.09 - 1.10 |

Table 3: Atomic Coordinates (Fractional) of Acetamide [1]

| Atom | Wyckoff | x | y | z |

| H | 18b | 0.578604 | 0.762244 | 0.602274 |

| H | 18b | 0.828457 | 0.254443 | 0.28503 |

| ... | ... | ... | ... | ... |

(Note: The full list of atomic coordinates is available from the referenced crystallographic data.)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Slow Cooling: A solution of this compound is saturated at an elevated temperature and then slowly cooled. As the solubility decreases with temperature, crystals will form. The rate of cooling is critical to obtain crystals of suitable size and quality.

-

Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which this compound is less soluble. The gradual diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Diffractometer Setup: The mounted crystal is placed on the X-ray diffractometer. The instrument consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).

-

Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image records the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the individual reflections are integrated.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a foundational understanding of the crystal structure of primary aliphatic amides, using acetamide as a representative example in the absence of specific data for this compound. The detailed experimental protocol for single-crystal X-ray diffraction offers a practical roadmap for researchers seeking to elucidate the solid-state structures of this compound and related compounds. The insights and methodologies presented herein are essential for advancing research in fields where the solid-state properties of molecules are of paramount importance, including the development of new pharmaceuticals and functional materials. Further experimental work is warranted to determine the definitive crystal structure of this compound and to explore the structure-property relationships within the broader class of fatty acid amides.

References

"spectroscopic analysis of octanamide (NMR, IR, Mass Spec)"

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty amide, serves as a crucial molecule in various biochemical and industrial processes. Its structural elucidation is fundamental to understanding its function and reactivity. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and workflow visualizations are presented to aid researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy of this compound

Proton NMR provides information about the different types of hydrogen atoms in a molecule and their neighboring environments. Due to the restricted rotation around the C-N amide bond, the signals for the amide protons can sometimes be complex.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Triplet | 2H | -CH₂-C=O |

| ~1.6 | Quintet | 2H | -CH₂-CH₂-C=O |

| ~1.3 | Multiplet | 8H | -(CH₂)₄- |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~5.5-7.5 | Broad Singlets | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~36 | -CH₂-C=O |

| ~32 | -CH₂-CH₂-C=O |

| ~29 | -(CH₂)₄- |

| ~26 | -CH₂-CH₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Some sources indicate a range of chemical shifts for the methylene (B1212753) carbons in the alkyl chain.[1][2]

Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons like those of the amide group.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse-acquire sequence is typically used.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide functional group and the alkyl chain.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 and ~3180 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amide |

| ~2920 and ~2850 | Strong | C-H stretching of the alkyl chain |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1410 | Moderate | N-H bending (Amide II band) |

Note: The presence of two N-H stretching bands is characteristic of a primary amide (-NH₂).[5][6][7] The exact positions of the peaks can be influenced by hydrogen bonding.

Experimental Protocol for IR Spectroscopy (Solid Sample)

Several methods can be used to prepare a solid sample like this compound for IR analysis:[8][9][10][11][12]

-

KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

-

Place the pellet in the sample holder of the FTIR instrument for analysis.[8]

-

-

Nujol Mull Method:

-

Attenuated Total Reflectance (ATR) Method:

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.[13][14][15]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | Molecular Ion [M]⁺ |

| 59 | 100% (Base Peak) | [CH₂CONH₂]⁺ (McLafferty rearrangement product) |

| 72 | High | [CH₂(CH₂)₂CONH₂]⁺ |

| 44 | High | [CONH₂]⁺ |

Note: The fragmentation pattern is a key identifier. The base peak at m/z 59 is a characteristic feature for primary amides with a sufficiently long alkyl chain, arising from a McLafferty rearrangement.[1][16][17]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a pure, volatile solid like this compound, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS), which separates components of a mixture before they enter the mass spectrometer.[15]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ekwan.github.io [ekwan.github.io]

- 5. www1.udel.edu [www1.udel.edu]

- 6. docbrown.info [docbrown.info]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. rsc.org [rsc.org]

- 17. This compound [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Octanamide Derivatives: A Technical Guide to Properties, Synthesis, and Applications

Abstract: Octanamide and its derivatives represent a versatile class of fatty amides with a growing range of applications in pharmaceuticals, material science, and cosmetics. Their unique amphiphilic nature, stemming from an eight-carbon aliphatic chain and a polar amide head, allows for diverse chemical modifications and functionalities. This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and biological activities of this compound derivatives. It details experimental protocols for their synthesis and evaluation and explores their mechanism of action in key therapeutic areas, such as oncology, by functioning as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.

Introduction to this compound

This compound, also known as caprylamide, is a primary carboxamide derived from the condensation of octanoic acid with ammonia.[1] Its structure consists of an eight-carbon straight alkyl chain, which imparts hydrophobicity, and a primary carboxamide functional group (-CONH2) that provides hydrophilicity and the ability to form hydrogen bonds.[1][2] This balance between lipophilic and hydrophilic properties makes this compound and its derivatives suitable for a wide array of applications, from drug delivery systems to biocompatible materials.[1]

Derivatives of this compound are typically synthesized by modifying the amide group or the alkyl chain, leading to a broad spectrum of compounds with tailored properties. A particularly significant class of derivatives includes those that function as enzyme inhibitors, such as N-hydroxy-N'-phenyloctanediamide (Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3]

Physicochemical Properties

The properties of this compound and its related fatty amides are heavily influenced by the length of the alkyl chain. The eight-carbon chain of this compound provides a unique balance of solubility and hydrophobicity.[1]

Table 1: Physicochemical Properties of this compound and Related Fatty Amides

| Property | This compound | Hexanamide | Nonanamide | Decanamide | Source(s) |

| Molecular Formula | C₈H₁₇NO | C₆H₁₃NO | C₉H₁₉NO | C₁₀H₂₁NO | [1][4] |

| Molecular Weight | 143.23 g/mol | - | - | - | [4] |

| Melting Point | ~105 °C | 16 °C | 27 °C | 34 °C | [1] |

| Boiling Point | ~261.35 °C | - | - | - | [1] |

| Water Solubility | 1.55 g/L (at 23 °C) | 0.5 g/L | 0.3 g/L | 0.1 g/L | [1] |

| Appearance | White to tan crystalline solid | - | - | - | [1] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired yield, reaction conditions, and the specific functional groups being introduced.

Common Synthesis Strategies:

-

Carbodiimide-Mediated Coupling: This is a widely used method that employs a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group of an octanoic acid derivative for nucleophilic attack by an amine.[1]

-

Ammonium (B1175870) Salt Formation: A classical approach involves converting the carboxylic acid to an ammonium salt, which is then thermally dehydrated to yield the amide. This method can offer improved yields of 75-90%.[1]

-

Enzyme-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used for their high selectivity and environmentally friendly reaction conditions. The enzyme operates via a ping-pong bi-bi mechanism to form the amide bond.[1]

Below is a generalized workflow for the synthesis and purification of an this compound derivative.

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Biological Activity and Applications

This compound derivatives have demonstrated a wide spectrum of biological activities, making them valuable in pharmaceutical research and development.

Histone Deacetylase (HDAC) Inhibition

A prominent application of this compound derivatives is in oncology as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor gene transcription.[3] Derivatives like N-hydroxy-N'-phenyloctanediamide (SAHA, Vorinostat) use the octanediamide (B1619163) backbone as a linker to position a zinc-binding group (e.g., hydroxamic acid) into the active site of the HDAC enzyme.[3] This inhibition restores histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis and cell cycle arrest.[3]

Caption: Signaling pathway of HDAC inhibition by this compound derivatives in cancer cells.

Antimicrobial Activity

Recent studies have suggested that this compound and its derivatives possess antimicrobial properties against certain strains of bacteria and fungi.[1][5] This activity is often attributed to the ability of the lipophilic alkyl chain to disrupt microbial cell membranes. A series of amide derivatives have been synthesized and evaluated for antimicrobial activity, with many showing significant effects when compared to standard drugs.[6]

Other Applications

-

Drug Delivery: The amphiphilic nature of this compound makes it suitable for formulating drug delivery systems like nanoparticles and liposomes, which can improve the solubility and bioavailability of other drugs.[1]

-

Material Science: Its biocompatibility and self-assembly properties show promise for developing materials for tissue engineering.[1]

-

Cosmetics: Due to its emulsifying and thickening properties, this compound is a potential ingredient in cosmetics and personal care products.[1]

Experimental Protocols

Protocol: Synthesis of an N-Substituted this compound Derivative

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[7]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar (e.g., 0.1 mol) quantities of an appropriate amino acid ester and a substituted aniline (B41778) in a suitable solvent such as methanol.

-

Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethanol:Water 7:3).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the solid product to crystallize.

-

Purification:

-

Filter the solid crystals and wash with a cold solvent to remove impurities.

-

Recrystallize the product from a suitable solvent (e.g., 95% ethanol) to achieve higher purity.[7]

-

If necessary, perform column chromatography for further purification. Pack a silica (B1680970) gel column and elute the compound with an appropriate solvent gradient.[7]

-

-

Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[6]

Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines the key steps for evaluating the inhibitory activity of this compound derivatives against HDAC enzymes, based on the principles described for SAHA.[3]

-

Reagent Preparation: Prepare stock solutions of the test compound (this compound derivative) and a positive control (e.g., SAHA) in a suitable solvent like DMSO. Prepare assay buffer, a solution of the HDAC enzyme, and the fluorogenic substrate.

-

Compound Dilution: Create a serial dilution of the test compound and the positive control in a 96-well microplate.

-

Enzyme Reaction:

-

Add the HDAC enzyme solution to each well containing the test compound or control and incubate for a predetermined time at 37°C to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Signal Development: Stop the reaction by adding a developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-20 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

This compound and its derivatives are a functionally rich and versatile class of molecules. Their straightforward synthesis, tunable physicochemical properties, and significant biological activities, particularly as HDAC inhibitors, underscore their importance in modern drug discovery and development. Future research will likely focus on synthesizing novel derivatives with enhanced potency and specificity for various biological targets, as well as exploring their full potential in material science and other industrial applications.

References

- 1. Buy this compound | 629-01-6 [smolecule.com]

- 2. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Thermodynamic Properties of Octanamide

For Researchers, Scientists, and Drug Development Professionals